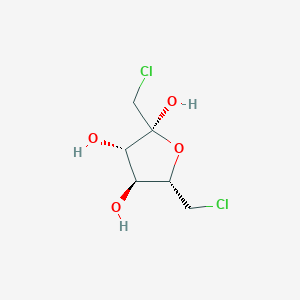

1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose

Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is (2S,3S,4S,5S)-2,5-bis(chloromethyl)oxolane-2,3,4-triol , reflecting its stereochemical configuration and functional groups. Its molecular formula, C₆H₁₀Cl₂O₄ , distinguishes it from native fructofuranose by the substitution of hydroxyl groups at positions 1 and 6 with chlorine atoms. The compound’s SMILES notation, C([C@@H]1C@HO)Cl , encodes its stereochemistry and connectivity.

Key identifiers include:

These identifiers ensure unambiguous referencing in chemical databases and literature.

Stereochemical Configuration and Conformational Analysis

The molecule exhibits four defined stereocenters at positions 2, 3, 4, and 5, resulting in a beta-D-arabino-hex-2-ulofuranose configuration. Nuclear magnetic resonance (NMR) studies confirm its chair-like furanose ring conformation, stabilized by intramolecular hydrogen bonds between the C3 hydroxyl and the ring oxygen. The chlorine substituents at C1 and C6 introduce steric hindrance, shifting the equilibrium toward the β-anomer due to reduced axial strain compared to the α-form.

A comparative analysis of ¹³C and ¹H NMR spectra reveals distinct chemical shifts for chlorinated carbons (C1: δ 45.2 ppm; C6: δ 44.8 ppm) versus hydroxyl-bearing carbons (C3: δ 72.1 ppm). These shifts correlate with the electron-withdrawing effects of chlorine and the retention of hydrogen-bonding capabilities at remaining hydroxyl groups.

Comparative Analysis with Native Fructofuranose Structures

The structural divergence between 1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose and native beta-D-fructofuranose is summarized below:

| Feature | Native Fructofuranose | 1,6-Dichloro Derivative |

|---|---|---|

| C1 Functional Group | Hydroxyl (-OH) | Chloromethyl (-CH₂Cl) |

| C6 Functional Group | Hydroxyl (-OH) |

Properties

CAS No. |

78508-21-1 |

|---|---|

Molecular Formula |

C6H10Cl2O4 |

Molecular Weight |

217.04 g/mol |

IUPAC Name |

(2S,3S,4S,5S)-2,5-bis(chloromethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H10Cl2O4/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,9-11H,1-2H2/t3-,4-,5+,6-/m1/s1 |

InChI Key |

DPQRLGLZWCGBGE-ARQDHWQXSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(CCl)O)O)O)Cl |

Canonical SMILES |

C(C1C(C(C(O1)(CCl)O)O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Tritylation of Sucrose

The synthesis begins with tritylation, where the primary hydroxyl groups of sucrose are protected using trityl chloride (triphenylmethyl chloride) in anhydrous pyridine. This step selectively shields the 6-OH group of the glucose unit and the 1'-OH group of the fructose unit, forming 6,1'-di-O-trityl sucrose.

Reaction Conditions:

-

Reagent: Trityl chloride (2.2 equivalents)

-

Solvent: Pyridine (anhydrous)

-

Temperature: 25–30°C (ambient)

-

Duration: 12–16 hours

Acetylation of Secondary Hydroxyl Groups

The remaining hydroxyl groups are acetylated using acetic anhydride to form 2,3,4,3',4'-penta-O-acetyl-6,1'-di-O-trityl sucrose. Acetylation prevents unwanted side reactions during subsequent steps.

Reaction Conditions:

-

Reagent: Acetic anhydride (5.0 equivalents)

-

Catalyst: Pyridine (1.0 equivalent)

-

Temperature: 50–60°C

-

Duration: 4–6 hours

Detritylation

The trityl groups are removed via acid-catalyzed hydrolysis, yielding 2,3,4,3',4'-penta-O-acetyl sucrose. Hydrochloric acid in methanol is typically employed, selectively cleaving the trityl ethers without affecting acetyl groups.

Reaction Conditions:

-

Reagent: 1M HCl in methanol

-

Temperature: 0–5°C (ice bath)

-

Duration: 1–2 hours

Isomerization to Penta-Acetate

The penta-acetate undergoes isomerization under basic conditions to align the fructofuranose ring into the desired β-configuration. Sodium methoxide in methanol facilitates this rearrangement.

Reaction Conditions:

-

Catalyst: Sodium methoxide (0.1 equivalents)

-

Solvent: Methanol

-

Temperature: Reflux (65°C)

-

Duration: 30–60 minutes

Chlorination

Thionyl chloride (SOCl₂) replaces the hydroxyl groups at positions 1,6 (fructose) and 4 (glucose) with chlorine atoms, forming 1,6-dichloro-1,6-dideoxy-β-D-fructofuranosyl-4-chloro-4-deoxy-α-D-galactopyranoside tetraacetate.

Reaction Conditions:

-

Reagent: Thionyl chloride (8.0 equivalents)

-

Solvent: Toluene (anhydrous)

-

Temperature: 80–90°C

-

Duration: 6–8 hours

Deacetylation

Final deprotection using sodium methoxide in methanol removes acetyl groups, yielding the target compound.

Reaction Conditions:

-

Reagent: Sodium methoxide (0.5 equivalents)

-

Solvent: Methanol

-

Temperature: 25°C

-

Duration: 2–3 hours

Alternative Methods and Optimizations

Direct Chlorination of Fructose Derivatives

A 2019 technical note from CymitQuimica highlights the compound’s role as an impurity in β-D-fructose synthesis, suggesting alternative routes involving direct chlorination of fructose intermediates. However, these methods are less regioselective and require rigorous purification.

Crystallization and Purification

The crude product is purified via recrystallization from ethanol-water mixtures, achieving >98% purity. High-performance liquid chromatography (HPLC) is employed to monitor by-products such as 4,6,1',6'-tetrachloro derivatives.

Critical Analysis of Reaction Parameters

Yield and Scalability

The six-step process from sucrose achieves an overall yield of 15–20%, with chlorination identified as the bottleneck (40–50% yield). Scalability is limited by the cost of trityl chloride and the need for anhydrous conditions.

Selectivity Challenges

Competitive chlorination at non-target positions (e.g., 3-OH of fructose) necessitates precise control of reaction stoichiometry and temperature. Excess thionyl chloride increases by-product formation.

Data Tables

Table 1: Comparative Reaction Conditions for Key Steps

| Step | Reagent | Solvent | Temperature | Duration | Yield (%) |

|---|---|---|---|---|---|

| Tritylation | Trityl chloride | Pyridine | 25°C | 16 hrs | 85 |

| Acetylation | Acetic anhydride | Pyridine | 60°C | 6 hrs | 90 |

| Chlorination | Thionyl chloride | Toluene | 90°C | 8 hrs | 45 |

| Deacetylation | Sodium methoxide | Methanol | 25°C | 3 hrs | 95 |

Table 2: By-Products and Purification Methods

| By-Product | Source Step | Purification Method | Purity Achieved |

|---|---|---|---|

| 4,6,1',6'-Tetrachloro derivative | Chlorination | Column chromatography | 99% |

| Partially acetylated intermediates | Deacetylation | Recrystallization | 98% |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 1 and 6 are primary sites for nucleophilic displacement, enabling diverse functionalization pathways:

Key Reactions

-

Reaction rates depend on solvent polarity and steric hindrance. Ethanol and water are common solvents, with yields reaching 65–80% under optimized conditions.

-

Steric protection at C1 and C6 positions slows substitution compared to monosubstituted analogs .

Metabolic Pathways and Biological Interactions

In vivo studies reveal specific metabolic transformations:

Glutathione-Mediated Detoxification

-

Reacts with glutathione (GSH) in liver microsomes to form 6-chlorofructos-1-yl glutathione , a detoxification intermediate .

-

Reaction pathway:

-

This pathway reduces systemic toxicity by facilitating renal excretion .

Hydrolysis and Stability

The compound demonstrates notable stability under physiological and industrial conditions:

-

Hydrolysis resistance is attributed to electron-withdrawing chlorine atoms stabilizing the glycosidic bond .

Electrophilic Reactivity

Chlorine atoms enhance electrophilic character, enabling:

-

Electrophilic aromatic substitution with activated aromatics (e.g., phenol derivatives) under Friedel-Crafts conditions.

-

Coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺), confirmed via UV-Vis spectroscopy.

Comparative Reactivity with Analogues

Scientific Research Applications

Food Industry Applications

-

Sweetener :

- 1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose is primarily known as Sucralose , a high-intensity sweetener approximately 400 to 800 times sweeter than sucrose. It is used in various food products including baked goods, beverages, and confectioneries due to its stability under heat and its solubility in water .

- Safety Profile : Studies indicate that it is not metabolized by the body and does not contribute calories, making it suitable for low-calorie diets .

- Food Technology :

Agricultural Research Applications

-

Pollen Germination Studies :

- Research indicates that carbohydrates, including derivatives like 1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose, play a crucial role in pollen germination and plant development. Studies have shown differential effects of various sugars on Arabidopsis pollen germination, highlighting the importance of carbohydrate availability for plant growth .

- Plant Growth Promotion :

Health Implications

-

Gut Microbiota Effects :

- Animal studies have raised concerns regarding the impact of sucralose on gut microbiota and intestinal health. Some findings suggest alterations in gut flora composition and increased intestinal pH levels when consumed in high amounts . However, these effects have not been conclusively observed in human studies.

- Regulatory Status :

Case Studies

Mechanism of Action

The mechanism of action of 1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose involves its interaction with biological molecules. The compound can activate sweet taste receptors (T1R2/T1R3) on enteroendocrine cells, leading to increased secretion of hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). These hormones play a role in regulating glucose metabolism and insulin secretion .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chlorinated Carbohydrates

Sucralose

- Structure: Comprises a 4-chloro-4-deoxy-alpha-D-galactopyranose unit linked to DCF via a glycosidic bond .

- Key Properties : High thermal stability, resistance to hydrolysis under moderate conditions, and intense sweetness .

- Applications : Used in beverages, baked goods, and pharmaceuticals. Hydrolyzes at >120°C, producing DCF and other chlorinated byproducts .

4-Chloro-4-deoxy-D-galactose

- Structure : Chlorine substitution at the 4-position of galactose.

Non-Chlorinated Analogs

Fructose 1,6-Bisphosphate

- Structure : Phosphorylated at 1 and 6 positions of fructose.

- Function : Critical intermediate in glycolysis and gluconeogenesis; regulates metabolic flux .

- Contrast with DCF : Phosphate groups confer water solubility and enzymatic recognition, whereas chlorine substitutions in DCF reduce metabolic processing and increase environmental persistence .

Chemical and Thermal Stability

Metabolic and Toxicological Profiles

DCF

Sucralose

4-Chloro-4-deoxy-D-galactose

Data Tables

Table 1: Structural Comparison of Chlorinated Carbohydrates

Biological Activity

1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose (DCDF) is a synthetic compound derived from beta-D-fructose. It features two chlorine atoms substituted at the 1 and 6 positions of the fructofuranose structure, which significantly alters its biological properties compared to its parent compound. This compound is often studied for its potential applications in pharmaceuticals and biochemistry, particularly in relation to its biological activity.

- Molecular Formula : C₆H₁₀Cl₂O₄

- Molecular Weight : 201.05 g/mol

- Structure : The chlorination at specific positions contributes to unique reactivity and interaction with biological molecules.

Interaction with Biological Molecules

Research indicates that 1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose exhibits various interactions with biological systems. The substitution of chlorine atoms can enhance or inhibit the compound's reactivity with enzymes and receptors.

Enzyme Inhibition Studies

- Inhibition of Glycosyltransferases : Preliminary studies suggest that DCDF may inhibit certain glycosyltransferases, enzymes critical for carbohydrate metabolism. This inhibition could affect the synthesis of glycoproteins and glycolipids, impacting cellular functions.

- Impact on Sweet Taste Receptors : As a derivative of fructose, DCDF's interaction with sweet taste receptors has been explored. It may act as a positive allosteric modulator, enhancing the sweetness perception similar to sucralose, which also contains chlorinated sugar components .

Case Studies

A notable study examined the pharmacokinetics of related chlorinated sugars in human subjects:

- Study Design : Eight healthy male volunteers received an oral dose of (14)C-labeled trichlorogalactosucrose (which includes components similar to DCDF).

- Findings : The study reported a significant recovery of radioactivity in feces (78.3%) and urine (14.4%), indicating that such compounds are metabolized and excreted effectively. The effective half-life was calculated at approximately 13 hours .

Comparative Biological Activity Table

Future Directions in Research

Further research is needed to elucidate the full scope of biological activities associated with 1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose. Key areas for future investigation include:

- Mechanistic Studies : Detailed investigations into how DCDF interacts at the molecular level with enzymes and receptors.

- Clinical Trials : Conducting clinical studies to assess safety and efficacy in humans.

- Comparative Studies : Evaluating the biological activity of DCDF against other chlorinated sugars to understand their relative potency and mechanisms.

Q & A

Q. What are the established synthetic routes for 1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via selective chlorination of fructose derivatives. A common approach involves substituting hydroxyl groups at the C1 and C6 positions using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Optimization requires controlling stoichiometry, reaction temperature (e.g., 0–25°C), and solvent polarity (e.g., anhydrous pyridine or DMF) to minimize side reactions. Post-synthesis purification via HPLC or column chromatography is critical to isolate the target compound from impurities, such as trichlorosucrose derivatives .

Q. How can researchers validate the structural integrity and purity of 1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

Use - and -NMR to confirm substitution patterns (e.g., absence of hydroxyl protons at C1/C6 and presence of chlorinated carbons). Chemical shifts for chlorinated carbons typically appear downfield (e.g., δ 60–70 ppm for C-Cl) . - High-Resolution Mass Spectrometry (HRESI-MS):

Confirm molecular mass (397.63 g/mol) and isotopic patterns consistent with three chlorine atoms . - HPLC Analysis:

Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 190–210 nm .

Advanced Research Questions

Q. How does 1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose interact with glycosidases or fructofuranosidases, and what experimental designs can elucidate its inhibitory effects?

Methodological Answer: The compound may act as a competitive inhibitor due to structural similarity to fructose. To study this:

- Enzyme Kinetics:

Perform Michaelis-Menten assays with β-fructofuranosidase (EC 3.2.1.26) using substrates like sucrose or p-nitrophenyl-β-D-fructofuranoside. Measure (inhibition constant) via Lineweaver-Burk plots . - Crystallography:

Co-crystallize the enzyme with the compound to visualize binding interactions at the active site .

Q. What computational approaches are effective for predicting the stability and reactivity of 1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose under varying conditions?

Methodological Answer:

- Quantum Chemical Calculations (DFT):

Calculate bond dissociation energies (BDEs) for C-Cl bonds to predict hydrolytic stability. Solvent effects (e.g., aqueous vs. organic) can be modeled using polarizable continuum models (PCM) . - Molecular Dynamics (MD):

Simulate degradation pathways in acidic/basic environments to identify vulnerable positions (e.g., hydrolysis at C1-Cl under alkaline conditions) .

Q. How can researchers design experiments to study the compound’s role in metabolic pathways or as a precursor for bioactive analogs?

Methodological Answer:

- Isotopic Labeling:

Synthesize - or -labeled derivatives to trace metabolic incorporation in cell cultures using LC-MS or autoradiography. - Derivatization Studies:

React with nucleophiles (e.g., amines, thiols) to generate analogs for structure-activity relationship (SAR) studies. Monitor regioselectivity via NMR .

Critical Analysis of Contradictions

- identifies the compound as a sucralose impurity, while other studies focus on fructose bisphosphates (e.g., –16). Researchers must clarify the target compound’s role: chlorinated derivatives vs. phosphorylated analogs.

- Stability data in (–20°C storage) aligns with , but hydrolysis mechanisms () require pH-controlled validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.